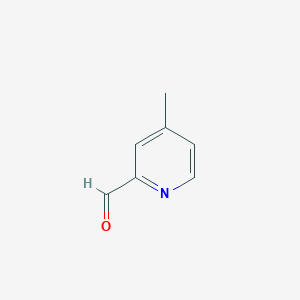![molecular formula C15H16N4O2S B2940577 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine CAS No. 872987-40-1](/img/structure/B2940577.png)
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridazinone family and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine can modulate the expression of various genes and proteins in the body. This compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine in lab experiments is its potent therapeutic effects. This compound has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction is to explore the mechanism of action of this compound in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on optimizing the synthesis method for this compound, which may make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine involves the reaction of 4-bromo-2-chloropyridazine with 4-aminopyridine to form 4-(6-pyridin-4-ylpyridazin-3-yl)amine. This is then reacted with thioacetic acid to form the final product.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One study found that this compound has potent anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has anticancer properties and may be effective in the treatment of various types of cancer.
properties
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRIWMCDQZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
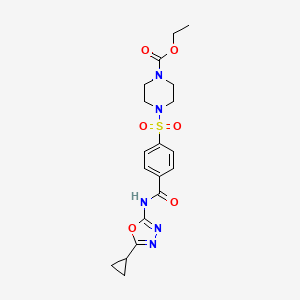
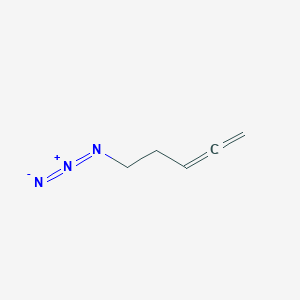
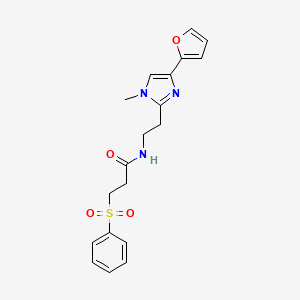
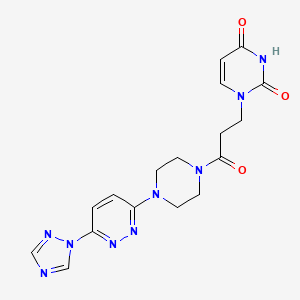
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
